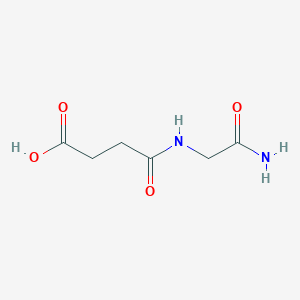

Suc-gly-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Suc-gly-NH2 and similar compounds has been explored in various studies . For instance, one study discussed the synthesis and biological applications of collagen-model triple-helical peptides . Another study described a method for the quantitative analysis of mixtures of glycine and its oligomers by ion-pair high-performance liquid chromatography (IP-HPLC), which could potentially be applied to the analysis of Suc-gly-NH2 oligomerization .Molecular Structure Analysis

The molecular structure of Suc-gly-NH2 has been analyzed in several studies . For example, one study used triple-helical peptides (THPs) as collagen models to explore all aspects of collagen structural biochemistry . Another study performed a normal mode calculation for Pro-Leu-Gly-NH2 in its crystalline type II beta-turn structure .Physical And Chemical Properties Analysis

The physical and chemical properties of Suc-gly-NH2 have been described in several sources . For instance, PubChem provides information about the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .科学的研究の応用

Electrochemical Sensors for Glyphosate Detection

Glyphosate, the main ingredient in the weed killer Roundup, has been linked to potential harmful effects on human health. The development of electrochemical sensors for glyphosate detection in food and environmental matrices has gained attention. These sensors aim to minimize the use of polluting chemicals and offer a simple, affordable means for detection. The literature highlights the power of electrochemical sensors in improving the design and portability for glyphosate determination in various matrices (Zambrano-Intriago et al., 2021).

Catalytic Processes with N-heterocyclic Silylene Complexes

N-heterocyclic silylene (NHSi) complexes with transition metals have been explored for catalytic transformations, offering a fresh perspective in catalysis. Despite being relatively rare compared to N-heterocyclic carbene complexes, NHSi complexes have shown potential in various reactions, suggesting new directions for catalyst development (Blom, Gallego, & Driess, 2014).

Environmental and Health Implications of Artificial Sweeteners

A review of artificial sweeteners, including sucralose, highlights their environmental presence and potential ecotoxicological impacts. These compounds, identified as emerging contaminants, persist through wastewater treatment processes and have been detected in various environmental and drinking water samples. The study calls for further research on the transformation products and ecotoxicological effects of artificial sweeteners (Lange, Scheurer, & Brauch, 2012).

Glycine Betaine and Proline in Plant Stress Resistance

Research on glycine betaine (GB) and proline in plants under stress conditions suggests these compounds play roles in maintaining enzyme and membrane integrity and mediating osmotic adjustment. Although the effectiveness of GB and proline in improving plant stress tolerance is well-documented, their exact roles and mechanisms remain a subject of investigation. This review also discusses the external application of GB and proline to enhance plant tolerance to environmental stresses (Ashraf & Foolad, 2007).

Glyprolines in Regulatory Tripeptides

Glyprolines, including Suc-gly-NH2 derivatives, are significant in regulatory oligopeptides with diverse bioactivities. They contribute to the stability of oligopeptides and generate a new spectrum of bioactivities. The review emphasizes the importance of systematic studies on glyprolines to understand their role in biological processes and potential in developing peptide-based medicinal drugs (Ashmarin, 2007).

特性

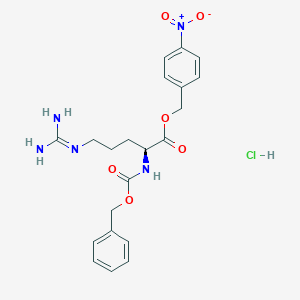

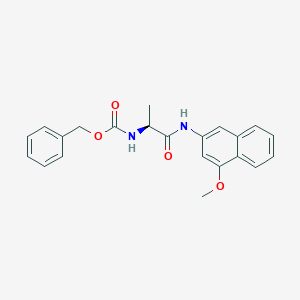

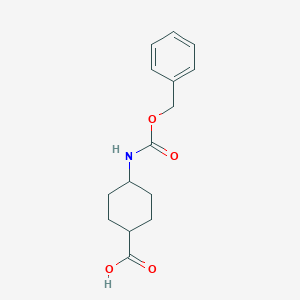

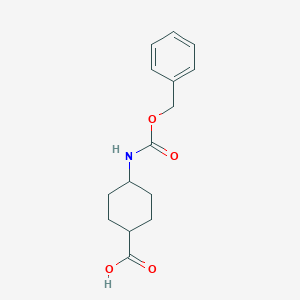

IUPAC Name |

4-[(2-amino-2-oxoethyl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c7-4(9)3-8-5(10)1-2-6(11)12/h1-3H2,(H2,7,9)(H,8,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUFVFQEJADKHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)NCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-gly-NH2 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。